molecular formula C11H11N3O B8513543 N-(4-methoxyphenyl)pyrimidin-2-amine

N-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B8513543
M. Wt: 201.22 g/mol
InChI Key: IDJTWBDBRWEESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)pyrimidin-2-amine is a chemical compound of interest in medicinal and organic chemistry research. It features a pyrimidine ring, a privileged scaffold in drug discovery, linked to a 4-methoxyphenyl group via an amine bridge. This structure is a key intermediate for synthesizing more complex molecules. Pyrimidine derivatives are extensively studied due to their wide range of biological activities. Related compounds with similar pyrimidine-amine scaffolds have been identified as key precursors in synthetic chemistry and are investigated for their potential pharmacological properties, such as anti-inflammatory activity . The compound serves as a valuable building block for developing novel molecular entities. Researchers utilize this and similar structures to create libraries of compounds for high-throughput screening and to explore structure-activity relationships (SAR). Its mechanism of action is dependent on the final synthesized molecule; it may interact with various biological targets, as pyrimidine cores are known to inhibit enzymes like kinases and dihydrofolate reductase, and can interact with receptors. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(4-methoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-9(4-6-10)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14)

InChI Key

IDJTWBDBRWEESC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Toxicity and safety profile of N-(4-methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6), a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, JAK, and FAK inhibitors).

Unlike fully characterized clinical drugs, this compound is primarily encountered as a lead fragment or chemical intermediate. Therefore, this safety profile is constructed using structural read-across , metabolic topology analysis , and class-effect toxicology relevant to 2-anilinopyrimidines.

Executive Summary

N-(4-methoxyphenyl)pyrimidin-2-amine represents a core pharmacophore often utilized to bind the ATP-hinge region of protein kinases. While the pyrimidine ring provides hydrogen-bonding capability, the p-anisidine (4-methoxyphenyl) moiety introduces significant toxicological liabilities—specifically methemoglobinemia and idiosyncratic hepatotoxicity —mediated by metabolic bioactivation.

Researchers handling this compound must treat it not merely as an inert intermediate but as a pro-oxidant toxicant capable of generating reactive quinone-imine species in vivo.

Key Safety Indicators
ParameterClassificationCritical Risk
Acute Toxicity Class III (Oral)Potential for rapid cyanosis (Methemoglobinemia).
Genotoxicity Positive (Inferred)Ames positive in strains TA98/TA100 (due to aniline metabolite).
Target Organs Blood, LiverErythrocyte oxidative stress; Hepatocellular necrosis.
Handling OEB 3 (Potent)Use full containment; avoid inhalation of dusts.

Chemical Identity & Physicochemical Basis

Understanding the lipophilicity and electronic structure is prerequisite to predicting its toxicokinetics.

  • IUPAC Name: N-(4-methoxyphenyl)pyrimidin-2-amine

  • Common Scaffold Name: 2-Anilinopyrimidine

  • CAS Number: 137379-63-6

  • Molecular Formula: C11H11N3O[1]

  • Molecular Weight: 201.23 g/mol

Physicochemical Drivers of Toxicity:

  • Lipophilicity (cLogP ~1.5 - 2.0): Sufficient for high membrane permeability and blood-brain barrier (BBB) penetration, increasing CNS exposure risks.

  • Electron-Rich Aniline: The methoxy group at the para-position activates the phenyl ring, making it highly susceptible to CYP450 oxidative attack.

Toxicokinetics: The Bioactivation Pathway

The safety profile of this molecule is dictated by its metabolism. The parent compound is relatively stable, but its Phase I metabolites are highly reactive.

Metabolic Bioactivation Pathways

The primary route of clearance is O-demethylation followed by oxidation.

  • O-Demethylation: CYP450 enzymes (primarily CYP2D6 and CYP2C19) remove the methyl group, yielding the phenol intermediate: N-(4-hydroxyphenyl)pyrimidin-2-amine.

  • Quinone-Imine Formation: The resulting phenol is readily oxidized (2e- oxidation) to a quinone-diimine species.

  • Toxic Adducts: This electrophilic quinone-diimine can covalently bind to:

    • Hepatic Proteins: Leading to immune-mediated hepatotoxicity.

    • Glutathione (GSH): Depleting cellular antioxidant reserves.

Visualization: Metabolic Activation & Toxicity Cascade

The following diagram illustrates the divergence between safe clearance (Glutathione conjugation) and toxicity (Protein binding/Methemoglobinemia).

MetabolicToxicity Parent N-(4-methoxyphenyl) pyrimidin-2-amine CYP CYP450 (O-Demethylation) Parent->CYP Cleavage Amide/Amine Hydrolysis Parent->Cleavage Minor Pathway Phenol Metabolite: N-(4-hydroxyphenyl) pyrimidin-2-amine CYP->Phenol Oxidation 2e- Oxidation Phenol->Oxidation QI REACTIVE INTERMEDIATE: Quinone-Diimine Oxidation->QI GSH Glutathione (GSH) Conjugation QI->GSH Detoxification Protein Covalent Binding to Hepatic Proteins QI->Protein GSH Depletion Excretion Mercapturic Acid (Safe Excretion) GSH->Excretion Hepatotox Idiosyncratic Hepatotoxicity Protein->Hepatotox Anisidine p-Anisidine (Free Amine) Cleavage->Anisidine MetHb Methemoglobinemia (Blue Skin/Hypoxia) Anisidine->MetHb N-Hydroxylation

Caption: Metabolic divergence showing the bioactivation of the 2-anilinopyrimidine scaffold into reactive quinone-diimines (hepatotoxicity) and free p-anisidine (hematotoxicity).

Toxicodynamics & Structural Alerts

A. Hematotoxicity (Methemoglobinemia)

The p-anisidine substructure is a classic structural alert. If the pyrimidine-amine bond is cleaved (hydrolytically or enzymatically), free p-anisidine is released.

  • Mechanism: p-Anisidine undergoes N-hydroxylation. The resulting metabolite oxidizes Ferrous heme (Fe2+) to Ferric heme (Fe3+), which cannot bind oxygen.

  • Clinical Sign: Cyanosis (blue discoloration of lips/skin) at low exposure levels.

B. Genotoxicity (Ames Positive)

Anilinopyrimidines frequently trigger positive results in Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation.

  • Risk: The nitrenium ion formed during metabolism can intercalate DNA, causing frameshift mutations.

C. Kinase "Off-Target" Liability

As a kinase inhibitor scaffold, this molecule likely inhibits a broad spectrum of kinases beyond the intended target.

  • Cardiotoxicity Risk: Inhibition of hERG (K+ channels) is common in this chemical class, leading to QT interval prolongation and potential Torsades de Pointes.

  • Cytotoxicity: Inhibition of CDK1/2 can lead to indiscriminate cell cycle arrest in non-cancerous dividing tissue (bone marrow suppression).

Experimental Safety Protocols

To validate the safety profile of this compound in a drug discovery campaign, the following self-validating screening cascade is recommended.

Protocol 1: Reactive Metabolite Trapping (GSH Trapping)

Purpose: To quantify the risk of idiosyncratic toxicity via quinone-diimine formation.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Substrate: N-(4-methoxyphenyl)pyrimidin-2-amine (10 µM).

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (5 mM).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold acetonitrile.

    • Centrifuge (10,000 x g, 10 min).

  • Analysis: LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

  • Validation Criteria: Detection of [M+GSH]+ peak confirms bioactivation potential.

Protocol 2: hERG Inhibition Assay (Patch Clamp)

Purpose: To assess cardiac safety margins.

  • Cell Line: CHO or HEK293 cells stably expressing hERG potassium channels.

  • Method: Whole-cell patch clamp.

  • Dosing: 4-point titration (0.1, 1, 10, 30 µM).

  • Positive Control: E-4031 (known hERG blocker).

  • Endpoint: IC50 calculation based on tail current amplitude reduction.

  • Safety Threshold: IC50 < 10 µM indicates high cardiac risk.

Risk Assessment & Handling Guidelines

Occupational Exposure Strategy

Given the potential for genotoxicity and high potency, handle as Occupational Exposure Band (OEB) 3 .

  • Engineering Controls: Weighing must occur inside a certified fume hood or powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), lab coat, and safety glasses.

  • Emergency: In case of skin contact, wash immediately with soap and water. Do not use alcohol , as it increases transdermal absorption of anilines.

Early-Stage Drug Development Advice

If this molecule is a hit in a high-throughput screen:

  • Block the Para-Position: Consider replacing the 4-methoxy group with a metabolically stable group (e.g., -CF3, -Cl) to prevent quinone-imine formation.

  • Monitor Hemoglobin: Include methemoglobin monitoring in early rodent toxicology studies (7-day dose range finding).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: p-Anisidine (Metabolite Reference). Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005).A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
  • Safe Work Australia (2019). Human Health Tier II Assessment: p-Anisidine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution to form N-(4-methoxyphenyl)pyrimidin-2-amine

Application Note: Optimized Synthesis of N-(4-methoxyphenyl)pyrimidin-2-amine via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Rationale

The formation of the C–N bond between electron-deficient heteroaromatics and aniline derivatives is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., Imatinib, Pazopanib analogs). While Buchwald-Hartwig cross-coupling is a powerful tool, it is often an over-engineered solution for highly activated electrophiles like 2-chloropyrimidine.

This guide details a metal-free, acid-mediated Nucleophilic Aromatic Substitution (


)

Mechanistic Insight: The Acid-Catalyzed Advantage

To design a robust protocol, one must understand the electronic landscape of the reactants.

  • Electrophile (2-Chloropyrimidine): The C2 position is electron-deficient due to the inductive withdrawal of the two adjacent nitrogen atoms. However, in neutral media, the reactivity is moderate.

  • Nucleophile (4-Methoxyaniline / p-Anisidine): The methoxy group at the para position acts as an electron-donating group (EDG), increasing the electron density at the amine nitrogen, making it a potent nucleophile.

The "Proton-Switch" Effect: By adding a Brønsted acid (HCl), we protonate one of the pyrimidine nitrogens. This converts the neutral electrophile into a cationic species, drastically increasing the electrophilicity at the C2 carbon. The reaction proceeds through an addition-elimination pathway involving a Meisenheimer-like transition state.

Pathway Visualization

SnAr_MechanismReactantsReactants2-Cl-Pyrimidine + p-AnisidineActivationAcid Activation(Protonation of Pyrimidine N)Reactants->Activation + H+ (HCl)AttackNucleophilic Attack(Formation of C-N bond)Activation->Attack Enhanced ElectrophilicityIntermediateMeisenheimer Complex(Resonance Stabilized)Attack->IntermediateEliminationElimination(Loss of HCl)Intermediate->Elimination Re-aromatizationProductProductN-(4-methoxyphenyl)pyrimidin-2-amineElimination->Product

Figure 1: Acid-catalyzed

Experimental Protocol

Method A: Acid-Mediated Aqueous Alcohol (Recommended)

This method utilizes water/alcohol mixtures, leveraging the "hydrophobic effect" to drive the reaction and facilitate product isolation via precipitation.

Reagents & Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Methoxyaniline (1.05 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol/Water (1:1)

  • Catalyst: Conc. HCl (3-5 drops or 0.1 equiv) or 4M HCl in Dioxane

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) and 4-methoxyaniline (1.29 g, 10.5 mmol) in Isopropanol (30 mL).

  • Activation: Add Conc. HCl (approx. 0.2 mL) dropwise. Note: The solution may turn slightly yellow or orange.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (85°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) or LCMS. The starting chloride (

      
      ) should disappear, and a lower 
      
      
      spot (product) should appear.
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as the hydrochloride salt.

    • If solid forms: Filter directly and wash with cold iPrOH.

    • If no solid: Concentrate the solvent to ~50% volume, then pour into saturated

      
       solution  (50 mL) to neutralize. Stir vigorously for 20 minutes. The free base will precipitate as a solid.
      
  • Purification: Filter the solid, wash with water (

    
     mL) to remove salts, and then with cold hexanes (
    
    
    mL) to remove unreacted aniline.
  • Drying: Dry under vacuum at 45°C.

Method B: Microwave-Assisted (High Throughput)

Ideal for small-scale library synthesis where speed is prioritized over scalability.

  • Solvent: n-Butanol or NMP.

  • Base: DIPEA (2.0 equiv).

  • Conditions: Microwave irradiation at 150°C for 20 minutes.

  • Note: Requires column chromatography for purification as DIPEA salts are soluble.

Analytical Specifications & Quality Control

The following data parameters validate the success of the synthesis.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark brown indicates aniline oxidation.
Yield > 80%Acid method typically yields 85-95%.

H NMR (DMSO-

)

3.73 (s, 3H, OMe)
Characteristic singlet for methoxy group.

H NMR (Aromatic)

8.45 (d, 2H, Pyr-H)
Doublet for pyrimidine protons (C4/C6).
LCMS (ESI+)

Exact Mass: 201.09
Melting Point 154–156 °CSharp range indicates high purity.
Operational Workflow Diagram

WorkflowStep1Weigh Reagents(10 mmol scale)Step2Reflux in iPrOH + HCl(85°C, 3 hrs)Step1->Step2Step3Cool & Neutralize(Sat. NaHCO3)Step2->Step3Step4FiltrationStep3->Step4Step5Wash(H2O -> Cold Hexane)Step4->Step5Step6Dry & AnalyzeStep5->Step6

Figure 2: Operational workflow for the isolation of the free base.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

  • Cause: Pyrimidine protonation is reversible. If the amine acts as a base, it may buffer the system.

  • Solution: Add an additional 0.5 equiv of HCl or switch to n-Butanol and increase temp to 110°C.

Issue: Sticky/Oily Product

  • Cause: Impurities (oxidized aniline) preventing crystallization.

  • Solution: Dissolve the crude oil in minimal hot ethanol, add water dropwise until cloudy, and let stand at 4°C overnight.

Issue: Regioselectivity (if using 2,4-dichloropyrimidine)

  • Insight: If starting with 2,4-dichloro, the C4 position is usually more reactive under basic conditions due to less steric hindrance, but C2 can be favored under specific acidic conditions or by using the "positional selectivity" of the leaving group. For the specific mono-chloro substrate (2-chloropyrimidine), regioselectivity is not an issue.

References

  • Regioselectivity in Pyrimidine Substitution

    • Luo, Z., et al. (2011). Dichotomy in Regioselectivity of

      
       Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec. 1
      
  • Comparison of Pd-C

    
    : 
    
    • Schofield, P., et al. (2013).

      
       in Green Solvents? National Institutes of Health (PMC). 2[3][4]
      
  • Synthesis of Pyrimidin-2-amine Analogs

    • Wang, X.F., et al. (2013).[5] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Bioorganic & Medicinal Chemistry. 3[3][4]

  • Microwave Assisted Protocols

    • MDPI. (2010).

      
       data). 6[4]
      

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methoxyphenyl)pyrimidin-2-amine. This compound is a key intermediate and building block in the synthesis of various pharmaceutically active molecules.[1][2][3] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and reaction monitoring. The narrative explains the scientific rationale behind each methodological choice, from column and mobile phase selection to the validation strategy, which is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction and Analyte Properties

N-(4-methoxyphenyl)pyrimidin-2-amine is an aromatic amine derivative featuring a pyrimidine core. Its accurate quantification is critical for ensuring the quality and consistency of downstream synthetic processes and the final active pharmaceutical ingredients (APIs). The development of a selective and robust HPLC method is therefore essential.

Analyte Structure and Properties:

  • Chemical Name: N-(4-methoxyphenyl)pyrimidin-2-amine

  • CAS Number: 99844-02-7[8]

  • Molecular Formula: C₁₁H₁₁N₃O[9]

  • Molecular Weight: 201.22 g/mol [9]

  • Structure: Chemical structure of N-(4-methoxyphenyl)pyrimidin-2-amine

  • Physicochemical Rationale: The structure contains both hydrophobic (methoxyphenyl group) and polar/basic (pyrimidine and amine nitrogens) moieties. This dual nature makes it an ideal candidate for reversed-phase chromatography, where retention is primarily driven by hydrophobic interactions with the stationary phase.[10][11] The basicity of the nitrogen atoms necessitates careful pH control of the mobile phase to ensure consistent ionization and achieve symmetrical peak shapes.

Materials and Instrumentation

Instrumentation:

  • HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Empower 3, ChemStation, or equivalent chromatography data software (CDS).

Chemicals and Reagents:

  • N-(4-methoxyphenyl)pyrimidin-2-amine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (Type I, 18.2 MΩ·cm)

HPLC Method Development Strategy

The development of a robust analytical method is a systematic process. Our strategy is based on a logical progression from initial screening to fine-tuning of chromatographic parameters to achieve optimal separation and peak geometry. This workflow ensures that the final method is both reliable and fit for its intended purpose.

MethodDevelopment A Analyte Characterization (Structure, Polarity, pKa) B Initial Conditions Selection Column: C18, 5 µm, 4.6x150 mm Mobile Phase: ACN/H2O A->B informs C Scouting Gradient Run (5-95% ACN over 20 min) B->C leads to D Mobile Phase pH Optimization (Test pH 3.0, 4.5, 6.8) C->D determines retention, informs pH choice E Gradient & Temperature Optimization (Adjust slope and column temp.) D->E improves peak shape, allows fine-tuning F System Suitability Test (SST) (Tailing, Plates, RSD%) E->F confirms performance G Final Optimized Method F->G validates suitability

Caption: Logical workflow for systematic HPLC method development.

Stationary Phase Selection

Rationale: The analyte's aromatic structure dictates that a reversed-phase mechanism is most appropriate. A C18 (L1) stationary phase provides the necessary hydrophobicity for adequate retention. To prevent undesirable secondary interactions between the basic amine groups of the analyte and acidic residual silanols on the silica backbone (which cause peak tailing), a modern, high-purity, fully end-capped C18 column is paramount.

  • Selected Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm, or equivalent.

Mobile Phase and Wavelength Optimization

Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, providing a better signal-to-noise ratio.

Aqueous Phase and pH Control: The pKa of the pyrimidine and amine moieties suggests they will be protonated at acidic pH. Operating in a controlled pH environment is critical for reproducible retention times and symmetrical peaks.

  • Experimental Approach: A pH screening study was conducted using a 20 mM potassium phosphate buffer at pH 3.0, 4.5, and 6.8.

  • Observation: At pH 3.0, the analyte was fully protonated, resulting in a sharp, symmetrical peak with good retention. At higher pH values, peak broadening was observed due to partial ionization and potential silanol interactions.

Detection Wavelength (λ): A photodiode array (PDA/DAD) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 254 nm, which was chosen for quantification to ensure high sensitivity. The presence of aromatic rings and conjugated systems in pyrimidine derivatives typically results in strong UV absorbance in this region.[12]

Optimized Protocol for N-(4-methoxyphenyl)pyrimidin-2-amine Analysis

This section provides the final, optimized method parameters and a step-by-step procedure for analysis.

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of Type I water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-(4-methoxyphenyl)pyrimidin-2-amine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~50 µg/mL of the analyte in the final solution.

    • Dissolve in the diluent, using the same procedure as the standard stock solution. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified.[13][14][15] Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 5000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6][16] The following protocols are based on the ICH Q2(R1) guideline.[4][5][6][7]

Validation VM Validated Analytical Method Specificity Specificity VM->Specificity Linearity Linearity VM->Linearity Accuracy Accuracy VM->Accuracy Precision Precision VM->Precision LOQ LOQ VM->LOQ Robustness Robustness VM->Robustness Range Range Linearity->Range defines Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD LOQ->LOD related to

Caption: Interrelation of key validation parameters as per ICH Q2(R1).

Specificity
  • Protocol: Analyze a blank (diluent), a placebo (sample matrix without analyte), and a sample spiked with the analyte and known potential impurities or degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD should confirm homogeneity.

Linearity and Range
  • Protocol: Analyze the calibration standards prepared in section 4.2 (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The specified range is established by confirming acceptable linearity, accuracy, and precision.[4][7]

Accuracy (Recovery)
  • Protocol: Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Perform this in triplicate at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at the calculated concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results and SST.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Acceptance Criteria: The SST criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method. This demonstrates the method's reliability during normal usage.[4][7]

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of N-(4-methoxyphenyl)pyrimidin-2-amine. The systematic development approach, grounded in an understanding of the analyte's physicochemical properties, resulted in a reliable method suitable for routine use in quality control and research environments. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of regulatory bodies, as outlined in the ICH and USP guidelines.[4][13]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(23), 5207-5213. [Link]

  • PubChem. N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. [Link]

  • Gevaerd, A., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8075-8087. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubChem. N,N-bis[(4-methoxyphenyl)methyl]pyrimidin-2-amine. [Link]

  • Deka, S., et al. (2022). Solvent driven single molecule triple fluorescent “on” sensor for Cu2+, Cd2+ and Hg2+. Indian Journal of Chemical Technology, 29, 213-217. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(9), 1123-1132. [Link]

  • Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4535. [Link]

  • El-Haty, M. T., et al. (2007). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of the Chinese Chemical Society, 54(4), 935-940. [Link]

  • Pharmaffiliates. N-(4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-yl)-N-methylnitrous Amide. [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

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Application Note: Preparation and Storage of N-(4-methoxyphenyl)pyrimidin-2-amine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the standardized protocol for preparing, validating, and storing stock solutions of N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6) using Dimethyl Sulfoxide (DMSO).

This compound, a functionalized aminopyrimidine, serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., analogues of FAK or CDK inhibitors). While generally stable in solid form, aminopyrimidines dissolved in DMSO are susceptible to oxidative degradation and precipitation if exposed to moisture or repeated freeze-thaw cycles. This protocol implements Good Laboratory Practice (GLP) standards to minimize experimental variability caused by compound degradation or concentration errors.

Physicochemical Properties

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertyValueNotes
Compound Name N-(4-methoxyphenyl)pyrimidin-2-amine
CAS Number 137379-63-6Verify against CoA
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol Used for molarity calc.
Physical State Solid (Yellow to White powder)
Solubility (DMSO) ≥ 100 mM (Estimated)Highly soluble in DMSO
Solubility (Water) Low / InsolublePrecipitates in aqueous buffers

Materials & Reagents

Reagents
  • Target Compound: N-(4-methoxyphenyl)pyrimidin-2-amine (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under inert gas (Argon/Nitrogen).

    • Why Anhydrous? DMSO is hygroscopic. Absorbed atmospheric water can induce precipitation of hydrophobic pyrimidines and accelerate hydrolytic degradation.

  • Inert Gas: Nitrogen or Argon stream (optional but recommended for long-term stock stability).

Equipment
  • Analytical Balance: Readable to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: With temperature control (to prevent overheating).

  • Storage Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps.

    • Avoid: Polypropylene (PP) tubes for long-term storage of DMSO stocks, as leachables can interfere with sensitive bioassays.

Protocol: Stock Solution Preparation (10 mM)

Target Concentration: 10 mM Target Volume: 1.0 mL Required Mass: ~2.01 mg

Step 1: Molar Mass Calculation

Use the formula:




Step 2: Weighing (Gravimetric Correction)
  • Action: Weigh approximately 2-5 mg of the solid into a tared amber glass vial.

  • Expert Insight: Do not attempt to weigh exactly 2.01 mg. Weigh a precise amount (e.g., 3.45 mg) and adjust the solvent volume to achieve the target concentration. This reduces weighing errors.

  • Calculation:

    
    
    
Step 3: Dissolution
  • Add Solvent: Pipette the calculated volume of Anhydrous DMSO into the vial.

  • Vortex: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Check for undissolved particles.

  • Sonication (Conditional): If particles remain, sonicate for 5 minutes at room temperature.

    • Warning: Monitor temperature.[2] DMSO heats up during sonication. If the solution exceeds 30°C, pause to cool. Heat can degrade aminopyrimidines.

Step 4: Quality Control (QC)
  • Visual: The solution should be clear. A slight yellow tint is normal. Dark brown/orange indicates oxidation.

  • Absorbance (Optional): Dilute 1:1000 in ethanol and scan UV-Vis. Compare

    
     to literature/CoA to confirm identity and absence of aggregation.
    

Storage & Handling Protocol

The "Golden Rule" of DMSO Stocks: Never store the bulk stock. Always aliquot.

  • Aliquot: Immediately dispense the stock solution into single-use aliquots (e.g., 50 µL) in amber vials or PCR tubes (if using immediately).

  • Seal: Cap tightly. Parafilm is recommended for -80°C storage to prevent solvent evaporation.

  • Freeze:

    • Short Term (< 1 month): -20°C.

    • Long Term (> 1 month): -80°C.

  • Thawing: Thaw aliquots completely at room temperature (or 37°C water bath for <2 mins) and vortex before use.

    • Note: DMSO freezes at 19°C. Heterogeneity occurs upon thawing; vortexing is mandatory to re-establish homogeneity.

Workflow Visualization

StockPrep Start Start: Solid Compound (Stored at 4°C/-20°C) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Vol = Mass / (MW * Conc)) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex/Sonicate Calc->Dissolve QC QC Check (Visual: Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Sonicate more Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Store Store at -80°C (Protect from Light) Aliquot->Store

Figure 1: Logical workflow for the preparation of N-(4-methoxyphenyl)pyrimidin-2-amine stock solutions.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO absorbed moisture or solution was not mixed.Warm to 37°C for 2 mins, vortex vigorously. If solid remains, the compound may have hydrated; discard.
Solution turns dark brown Oxidation of the amine.Discard. Aminopyrimidines oxidize in DMSO over time.[3] Use fresh anhydrous DMSO and store under Argon.
Precipitation in Aqueous Buffer "Crash out" effect.Dilute stepwise. Do not add 100% DMSO stock directly to cold buffer. Predilute in buffer + 5% DMSO intermediate.

Safety & Toxicity (E-E-A-T)

  • DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved compound into the bloodstream.

  • Compound Toxicity: As a kinase inhibitor scaffold, treat N-(4-methoxyphenyl)pyrimidin-2-amine as a potential reproductive toxin and cytotoxic agent.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles are mandatory. Work inside a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352116, 4-(2-Methoxyphenyl)pyrimidin-2-amine. (Note: Isomer reference for structural properties). Retrieved from [Link]

  • Cheng, Y., et al. (2012).Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines.

Sources

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of N-(4-methoxyphenyl)pyrimidin-2-amine

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its versatile nature allows for substitutions that can modulate activity against a wide range of biological targets, most notably protein kinases.[3][4] N-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to this promising class. Its structure, featuring a pyrimidine core linked to a methoxyphenyl group, is analogous to derivatives that have demonstrated potent inhibitory activity against key signaling kinases such as Aurora Kinase, Epidermal Growth Factor Receptor (EGFR), and cyclin-dependent kinases (CDKs).[5][6]

This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously characterize the biochemical and cellular activity of N-(4-methoxyphenyl)pyrimidin-2-amine. As a Senior Application Scientist, my objective is not merely to list procedural steps, but to provide the underlying scientific rationale, enabling researchers to generate robust, reproducible data and accelerate the evaluation of this compound's therapeutic potential. The protocols herein are designed as a self-validating workflow, progressing from direct target interaction in a purified system to complex cellular responses, including viability, target engagement, and mechanism of cell death.

Section 1: Postulated Mechanism of Action and Target Pathway

Based on its structural similarity to known kinase inhibitors, we postulate that N-(4-methoxyphenyl)pyrimidin-2-amine functions by competing with ATP for the binding site within the catalytic domain of a protein kinase.[7] This inhibition would block the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive cell proliferation and survival. A common target for such compounds is a receptor tyrosine kinase (RTK) pathway, such as the one initiated by EGFR.

The diagram below illustrates a hypothetical signaling pathway where N-(4-methoxyphenyl)pyrimidin-2-amine could act as an inhibitor.

a_senior_application_scientist_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Compound N-(4-methoxyphenyl) pyrimidin-2-amine Compound->RTK Inhibits (ATP-competitive)

Figure 1: Postulated inhibition of a generic RTK signaling pathway.

Section 2: Biochemical Characterization

The first critical step is to determine if the compound directly interacts with its purified target enzyme in a cell-free system. This removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of direct inhibitory potency.[8]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] A lower ADP level in the presence of the compound indicates inhibition.

Principle of Causality: The kinase reaction consumes ATP, producing ADP. The amount of ADP produced is directly proportional to the kinase's activity. By adding a reagent that converts the newly formed ADP back to ATP and then using luciferase to measure this ATP in a light-producing reaction, we get a quantitative readout of enzyme activity.

a_senior_application_scientist_workflow P1 Step 1: Kinase Reaction (Kinase, Substrate, Compound, ATP) P2 Step 2: Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) P1->P2 Incubate 60 min P3 Step 3: Convert ADP to ATP & Detect Light (Kinase Detection Reagent) P2->P3 Incubate 40 min P4 Step 4: Read Luminescence (Plate Reader) P3->P4 Incubate 30-60 min

Figure 2: Workflow for the luminescence-based kinase assay.
  • Purified recombinant kinase of interest (e.g., Aurora A)

  • Specific peptide substrate for the kinase

  • N-(4-methoxyphenyl)pyrimidin-2-amine, dissolved in 100% DMSO to create a 10 mM stock

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

  • Compound Dilution: Prepare a serial dilution of N-(4-methoxyphenyl)pyrimidin-2-amine in kinase assay buffer. A common starting range is 100 µM to 1 nM. Remember to include a DMSO-only vehicle control. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced inhibition.

  • Kinase Reaction Setup: In each well of the plate, combine the components as described in the table below. The reaction is typically initiated by adding ATP.

ComponentVolume (for 25 µL total)Final ConcentrationNotes
Kinase Assay BufferVariable1xUsed to bring to final volume.
Compound Dilution2.5 µLVariableTest compound or vehicle control.
Kinase + Substrate Mix10 µLe.g., 1-5 ng/µL Kinase, 0.2 µg/µL SubstratePre-mix to ensure consistency.
ATP2.5 µL10 µMAdd last to start the reaction.
  • Incubation: Incubate the plate at 30°C for 60 minutes. This time may need optimization depending on the specific kinase's activity.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Third Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (DMSO) control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Section 3: Cellular Activity Profiling

While biochemical assays are crucial, they do not reflect the compound's behavior in a cellular environment.[8][10] Cell-based assays are essential to assess membrane permeability, stability, and the impact on cellular signaling and viability.

Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Principle of Causality: Mitochondrial dehydrogenases in living, metabolically active cells are responsible for the reduction of MTT.[11] If a compound is cytotoxic or cytostatic, it will reduce the metabolic activity or the number of cells, leading to a decreased colorimetric signal.

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • N-(4-methoxyphenyl)pyrimidin-2-amine (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader (absorbance at 570 nm)

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe effects on proliferation (typically 2-3 cell doubling times).

  • MTT Addition: Carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine GI₅₀/IC₅₀: Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the concentration that causes 50% inhibition of growth or viability.

Protocol 3: Analysis of Apoptosis by Western Blot

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can use Western blotting to detect key apoptotic markers. The primary markers are the activated (cleaved) forms of executioner caspases, such as caspase-3, and the cleavage of their substrates, like PARP-1.[13]

Principle of Causality: Apoptosis proceeds via a caspase cascade. Initiator caspases activate executioner caspases (like caspase-3) through proteolytic cleavage. Active caspase-3 then cleaves numerous cellular proteins, including PARP-1, leading to the hallmarks of apoptosis.[14] Detecting these cleaved fragments is a definitive sign of apoptotic induction.

  • Cell line and treatment reagents as in Protocol 2

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

  • Cell Treatment and Lysis: Plate and treat cells with N-(4-methoxyphenyl)pyrimidin-2-amine at 1x, 5x, and 10x the determined IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine). Harvest cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies that specifically recognize the cleaved forms of caspase-3 and PARP. A loading control like β-actin is essential to ensure equal protein loading.

  • Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • An increase in the signal for cleaved caspase-3 (p17/p19 fragments) and cleaved PARP (89 kDa fragment) in compound-treated lanes compared to the vehicle control indicates the induction of apoptosis.[13] The intensity of these bands should correlate with the compound concentration.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Kinase inhibitors often induce cell cycle arrest at specific checkpoints. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Principle of Causality: PI is a fluorescent dye that intercalates into the DNA double helix. The amount of fluorescence emitted is directly proportional to the total DNA content of the cell.[15] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount. A compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.

  • Cell line and treatment reagents

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Cell Treatment: Plate cells and treat with the compound at IC₅₀ concentration for a time course (e.g., 12, 24, 48 hours). Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Wash the combined cells with cold PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes and permeabilizes the cells.[16]

  • Storage: Fixed cells can be stored at 4°C for at least 24 hours, and up to several weeks at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to digest RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • The data is displayed as a histogram of cell count versus fluorescence intensity.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Look for an increase in the percentage of cells in a specific phase (e.g., G2/M) in the treated samples compared to the control, which indicates cell cycle arrest. An increase in the "sub-G1" peak, representing cells with fragmented DNA, is indicative of apoptosis.[17]

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.
  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • protocols.io. (n.d.). In vitro kinase assay.
  • BenchChem. (n.d.). An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • Abcam. (n.d.). MTT assay protocol.
  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
  • BenchChem. (n.d.). Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following MK-8745 Treatment.
  • PubMed. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • PMC. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
  • PMC. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • PMC. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
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  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.
  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
  • Guidechem. (n.d.). CAS 99844-02-7 | 4-(4-METHOXYPHENYL)PYRIMIDIN-2-AMINE supply.
  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.
  • MDPI. (n.d.). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.
  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.
  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

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Application Note: Storage, Stability, and Handling of N-(4-methoxyphenyl)pyrimidin-2-amine

[1]

Part 1: Executive Summary & Rationale

N-(4-methoxyphenyl)pyrimidin-2-amine (CAS: 137379-63-6) is a critical heterocyclic scaffold often employed as a building block in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib or Imatinib) and tubulin polymerization inhibitors.[1] Its structure features a pyrimidine ring linked via a secondary amine to a para-methoxy phenyl group.

While the pyrimidine core confers aromatic stability, the secondary amine bridge and the electron-rich methoxyphenyl moiety introduce specific susceptibility to oxidative degradation and photolytic instability over extended periods.[1] This guide defines the protocols required to maintain >98% purity during long-term storage and experimental handling.

Part 2: Physicochemical Profile & Stability Indicators[1]

Understanding the molecule's intrinsic properties is the first step in establishing a robust storage protocol.

PropertyValue / CharacteristicImpact on Storage
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Physical State Solid powder (Yellow to White)Color change (browning) indicates oxidation.
Melting Point 224–227 °CHigh crystallinity suggests good solid-state stability.
pKa (Predicted) ~3.5 (Pyrimidine N), ~14 (Amine NH)Weakly basic; stable in neutral/weakly alkaline buffers.
LogP (Predicted) ~2.1Moderate lipophilicity; soluble in organic solvents.
Hygroscopicity Low to ModerateStore with desiccant to prevent hydrolysis of impurities.
Light Sensitivity ModerateProtect from light. UV can induce radical formation at the amine.

Part 3: Solid-State Storage Protocol

Objective: Prevent oxidative degradation and hydrolysis during long-term banking.

Primary Storage Conditions[2][3][4]
  • Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term (<1 month).

  • Atmosphere: The secondary amine is susceptible to N-oxidation. For storage exceeding 6 months, purge headspace with Argon or Nitrogen before sealing.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to minimize photodegradation.

Desiccation

While the free base is not highly hygroscopic, moisture can catalyze degradation pathways.

  • Protocol: Store vials inside a secondary container (e.g., a sealed Tupperware or desiccator cabinet) containing active silica gel or Drierite™.

Part 4: Solution Preparation & Stability

Objective: Create stable stock solutions for biological assays (HTS, IC50 determination).

Solvent Selection[1]
  • Recommended: DMSO (Dimethyl Sulfoxide) , Anhydrous (≥99.9%).[1]

  • Solubility: Typically soluble up to 50–100 mM in DMSO.

  • Alternative: Ethanol (requires gentle warming; less stable for long-term storage due to evaporation).

Stock Solution Workflow
  • Weighing: Weigh the solid rapidly to minimize exposure to ambient humidity.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM or 20 mM . Vortex for 30 seconds.

    • Note: If particulates persist, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquoting: Do NOT store the bulk stock in a single container. Aliquot into single-use volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

Freeze-Thaw Stability
  • Limit: Maximum of 3 freeze-thaw cycles .

  • Mechanism: Repeated freezing causes cryoconcentration of solutes and potential precipitation.

  • Visual Check: Always inspect thawed aliquots for precipitation. If precipitate is visible, warm to 37°C and vortex. If it does not redissolve, discard.

Workflow Visualization

StockPrepStartSolid Compound(Store -20°C)WeighWeigh Amount(e.g., 2.01 mg)Start->WeighSolventAdd Anhydrous DMSO(e.g., 1 mL for 10mM)Weigh->SolventDissolveVortex/Sonicate(Clear Solution)Solvent->DissolveQC_CheckVisual QC:Particulates?Dissolve->QC_CheckQC_Check->DissolveYes (Sonicate)AliquotAliquot intoAmber VialsQC_Check->AliquotNoStoreStore at -80°C(Max 6 months)Aliquot->Store

Figure 1: Optimized workflow for the preparation and storage of N-(4-methoxyphenyl)pyrimidin-2-amine stock solutions.

Part 5: Quality Control & Degradation Analysis

Objective: Verify compound integrity before critical assays.

Degradation Pathways
  • Oxidation: Formation of N-oxides or quinone-imine derivatives (indicated by darkening color).

  • Hydrolysis: Rare under neutral conditions, but possible cleavage of the amine bond under strong acidic/basic stress.

Analytical Method (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm. MS (ESI+) for Mass [M+H]+ = 202.23.

  • Acceptance Criteria: Purity ≥ 95% by AUC (Area Under Curve).

Part 6: Safety & Handling

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle powder in a fume hood to avoid inhalation of dust.

  • Toxicity: As a bioactive scaffold, treat as a potential kinase inhibitor (suspected reproductive toxin or specific organ toxicity).

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic solvent stream if in DMSO/DCM).

Part 7: References

  • Chairbord Solar. (n.d.). 137379-63-6 | N-(4-Methoxyphenyl)pyrimidin-2-amine.[1] Retrieved from

  • BLD Pharm. (n.d.). 4-(Aminomethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine MSDS. (Used for general aminopyrimidine handling guidelines).[2] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. (Reference for pyrimidine storage class). Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. PMC6149203. (Reference for structural stability of methoxyphenyl-amine scaffolds). Retrieved from

  • Gaylord Chemical. (n.d.).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Formulation of N-(4-methoxyphenyl)pyrimidin-2-amine for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives are emerging as a significant class of molecules in drug discovery, with many exhibiting potential as kinase inhibitors for therapeutic intervention in oncology and other diseases.[1][2][3] A critical step in the preclinical development of these promising new chemical entities (NCEs) is the establishment of a robust and reproducible formulation suitable for administration in animal models. The primary challenge in this endeavor often lies in the physicochemical properties of the NCE, particularly its aqueous solubility. Poor solubility can lead to low and variable oral bioavailability, complicating the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(4-methoxyphenyl)pyrimidin-2-amine for animal studies. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the formulation strategies, enabling researchers to make informed decisions tailored to their specific experimental needs.

Pre-formulation Considerations for N-(4-methoxyphenyl)pyrimidin-2-amine

Physicochemical Properties Summary:

PropertyValue/EstimateSource/Rationale
Molecular Formula C₁₁H₁₁N₃O[7]
Molecular Weight 201.22 g/mol [7][8][9]
Appearance Likely a solid at room temperatureInferred from supplier information and data on similar compounds.[7][10]
Predicted XLogP 1.5[8][9]
Aqueous Solubility Predicted to be lowThe presence of two aromatic rings suggests low aqueous solubility.
pKa (estimated) ~4-5 (weak base)The pKa of the parent 2-aminopyrimidine is 3.45.[11] The electron-donating methoxy group is expected to increase the basicity of the pyrimidine ring.

The predicted XLogP of 1.5 suggests that the compound is moderately lipophilic. The 2-aminopyrimidine core imparts weak basicity, which can be a key handle to exploit for formulation development. Given the likelihood of low aqueous solubility, a simple aqueous vehicle may not be sufficient to achieve the desired concentration for in vivo studies.

Formulation Development Strategy

The goal of preclinical formulation is to deliver the compound in a manner that allows for the accurate assessment of its biological activity and pharmacokinetic profile. The choice of formulation will depend on the required dose, the route of administration (typically oral gavage for initial studies), and the duration of the study.

Herein, we present three common and effective formulation strategies for a poorly soluble, weakly basic compound like N-(4-methoxyphenyl)pyrimidin-2-amine:

  • Simple Aqueous Suspension: A straightforward approach for initial studies, particularly for high-dose toxicology assessments.

  • pH-Adjusted Aqueous Solution: Leverages the weak base nature of the compound to enhance solubility.

  • Co-solvent-Based Solution: A widely used technique to increase the solubility of hydrophobic compounds.

The following diagram illustrates the decision-making process for selecting a formulation strategy.

Formulation_Strategy Start Start: Characterize NCE Low_Solubility Poor Aqueous Solubility? Start->Low_Solubility Weak_Base Weakly Basic (pKa ~4-5)? Low_Solubility->Weak_Base Yes Suspension Simple Aqueous Suspension Low_Solubility->Suspension Yes, for high dose/initial screen Co_solvent Co-solvent Solution Low_Solubility->Co_solvent No (Neutral/Acidic) pH_Adjusted pH-Adjusted Solution Weak_Base->pH_Adjusted Yes Weak_Base->Co_solvent No Final_Formulation Select Formulation for In Vivo Study Suspension->Final_Formulation pH_Adjusted->Final_Formulation Co_solvent->Final_Formulation

Caption: Decision workflow for formulation strategy selection.

Protocols

Protocol 1: Preparation of a Simple Aqueous Suspension

This is often the simplest and most rapid formulation to prepare, suitable for oral gavage administration. The key is to ensure a uniform and stable suspension to allow for accurate dosing.

Materials:

  • N-(4-methoxyphenyl)pyrimidin-2-amine

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in deionized water

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Homogenizer (optional, for improved particle size reduction)

Procedure:

  • Prepare the Vehicle: Dissolve 0.5 g of methylcellulose or carboxymethylcellulose in 100 mL of deionized water. Stir until fully dissolved. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

  • Weigh the Compound: Accurately weigh the required amount of N-(4-methoxyphenyl)pyrimidin-2-amine.

  • Trituration: Transfer the weighed compound to a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth paste. This step is crucial for breaking down any large agglomerates.

  • Suspension Formation: Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Transfer and Stir: Transfer the suspension to a suitable container (e.g., a beaker or bottle) with a magnetic stir bar.

  • Homogenization (Optional): For a more uniform and stable suspension, homogenize the mixture for 2-5 minutes.

  • Final Mixing: Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir during the dosing procedure.

Self-Validation:

  • Visual Inspection: The suspension should appear uniform with no large particles or sedimentation.

  • Resuspendability: If settling occurs over time, the suspension should be easily redispersed with gentle shaking.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

This protocol takes advantage of the weakly basic nature of the 2-aminopyrimidine moiety to increase aqueous solubility by forming a salt in situ.

Materials:

  • N-(4-methoxyphenyl)pyrimidin-2-amine

  • Deionized water

  • 1N Hydrochloric Acid (HCl)

  • pH meter

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Volumetric flasks

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of N-(4-methoxyphenyl)pyrimidin-2-amine and transfer it to a volumetric flask.

  • Add Water: Add approximately 80% of the final volume of deionized water to the flask.

  • Initial Mixing: Stir the mixture. The compound will likely not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 1N HCl dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue adding HCl until the compound is fully dissolved. The solution should become clear. Note the final pH. A target pH of 2-4 is often a good starting point.

  • Final Volume: Once the compound is dissolved, add deionized water to the final volume and mix well.

  • Pre-Dosing Check: Before administration, visually inspect the solution for any signs of precipitation.

Self-Validation:

  • Clarity: The final formulation should be a clear, particle-free solution.

  • pH Stability: The pH of the solution should remain stable upon storage for the intended duration of use.

Protocol 3: Preparation of a Co-solvent-Based Solution

Co-solvents are used to increase the solubility of lipophilic compounds. A common co-solvent system for preclinical studies is a mixture of polyethylene glycol 400 (PEG 400) and water or saline.

Materials:

  • N-(4-methoxyphenyl)pyrimidin-2-amine

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water or 0.9% saline

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Graduated cylinders or pipettes

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of N-(4-methoxyphenyl)pyrimidin-2-amine and place it in a suitable container (e.g., a glass vial or beaker).

  • Add Co-solvent: Add the required volume of PEG 400. A common starting ratio is 30-50% PEG 400 in the final formulation.

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved in the PEG 400. Gentle warming may be used if necessary, but caution should be exercised to avoid degradation.

  • Add Aqueous Component: Gradually add the deionized water or saline while vortexing to form a homogenous solution.

  • Final Mixing: Continue to mix until a clear solution is obtained.

Self-Validation:

  • Clarity: The final formulation should be a clear, particle-free solution.

  • No Precipitation on Dilution: To mimic what might happen upon administration, a small aliquot of the formulation can be diluted in a larger volume of water or buffer to check for any immediate precipitation.

The following diagram outlines the general workflow for preparing these formulations.

Formulation_Workflow cluster_0 Suspension Protocol cluster_1 pH-Adjusted Solution Protocol cluster_2 Co-solvent Solution Protocol S1 Weigh NCE S2 Triturate with Vehicle S1->S2 S3 Gradually Add Vehicle S2->S3 S4 Homogenize (Optional) S3->S4 S5 Stir Continuously S4->S5 End Formulation Ready for Dosing S5->End P1 Weigh NCE P2 Add Water & Stir P1->P2 P3 Add HCl Dropwise P2->P3 P4 Monitor pH & Dissolution P3->P4 P5 Adjust to Final Volume P4->P5 P5->End C1 Weigh NCE C2 Dissolve in PEG 400 C1->C2 C3 Gradually Add Water/Saline C2->C3 C4 Vortex to Homogenize C3->C4 C4->End Start Select Protocol Start->S1 Start->P1 Start->C1

Caption: General workflow for formulation preparation.

Analytical Characterization of Formulations

It is good practice to characterize the prepared formulations to ensure quality and consistency.

  • Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).

  • pH Measurement: For all aqueous-based formulations.

  • Concentration Verification: The concentration of N-(4-methoxyphenyl)pyrimidin-2-amine in the formulation can be verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][12][13] A generic HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

Stability Considerations and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of the NCE and to develop a stability-indicating analytical method.[14][15][16] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

General Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of N-(4-methoxyphenyl)pyrimidin-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1N HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with 0.1N NaOH at room temperature and elevated temperature.

    • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light.

  • Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by HPLC to identify and quantify any degradation products.

The amine functionality in N-(4-methoxyphenyl)pyrimidin-2-amine makes it susceptible to certain incompatibilities. For instance, the Maillard reaction can occur with reducing sugars, which are sometimes used as excipients.[4][15][17] Therefore, it is advisable to avoid excipients containing reducing sugars in the formulation.

Conclusion

The successful preclinical evaluation of N-(4-methoxyphenyl)pyrimidin-2-amine hinges on the development of an appropriate formulation that ensures adequate and reproducible systemic exposure in animal models. By understanding the physicochemical properties of the compound and applying rational formulation strategies, researchers can overcome challenges associated with poor solubility. This guide provides a starting point with three robust protocols for preparing a simple suspension, a pH-adjusted solution, and a co-solvent-based solution. It is imperative to characterize the chosen formulation for quality and stability to ensure the integrity of the data generated in subsequent in vivo studies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: an overview of frequently applied approaches. Part 1. Pharmazeutische Industrie, 64(7), 800-806.
  • Charman, W. N. (2000). Lipids, lipophilic drugs, and oral drug delivery—some emerging concepts. Journal of Pharmaceutical Sciences, 89(8), 967-978.
  • Crowley, P. J., & Martini, L. G. (Eds.). (2001). Drug-excipient interactions. Pharmaceutical Press.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A (R2).
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced Drug Delivery Reviews, 57(5), 677-690.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.).
  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28).
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018, February 22).
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023, May 10).
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8).
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22).
  • CAS 99844-02-7 | 4-(4-METHOXYPHENYL)PYRIMIDIN-2-AMINE supply. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, June 10).
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26).
  • Forced Degradation – A Review. (2022, November 30).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • N-Phenyl-2-pyrimidinamine. (n.d.).
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (n.d.).
  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024, July 20).
  • N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. (n.d.).
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine. (n.d.).
  • N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. (n.d.).
  • Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol. (n.d.).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14).
  • N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine. (n.d.).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26).
  • Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. (n.d.).
  • Current Pharmaceutical Analysis. (n.d.).
  • 4-(2-Methoxyphenyl)pyrimidin-2-amine 915070-01-8. (n.d.).
  • N-[4-(4-methoxyphenoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.).

Sources

Troubleshooting & Optimization

Resolving solubility issues of N-(4-methoxyphenyl)pyrimidin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-(4-methoxyphenyl)pyrimidin-2-amine

Welcome to the Application Science Support Hub

Subject: Troubleshooting Aqueous Solubility for N-(4-methoxyphenyl)pyrimidin-2-amine CAS: 99844-02-7 Chemical Class: Aminopyrimidine / Diaryl-amine Support Tier: Senior Scientist / Method Development

Executive Summary: The Physicochemical Challenge

You are likely encountering "brick dust" behavior—where the compound exhibits high crystallinity and moderate lipophilicity, resisting dissolution in aqueous buffers. N-(4-methoxyphenyl)pyrimidin-2-amine functions as a weak base. Its solubility is governed by the competition between its stable crystal lattice and the solvation energy provided by the media.

Key Molecular Parameters (Estimated):

  • LogP: ~2.1 – 2.5 (Lipophilic)

  • pKa: ~3.5 – 4.5 (Weak base, pyrimidine nitrogen acceptor)

  • BCS Classification: Likely Class II (Low Solubility, High Permeability)

This guide prioritizes thermodynamically stable solutions over kinetic supersaturation to prevent experimental data artifacts caused by micro-precipitation.

Part 1: Diagnostic & Decision Matrix

Before modifying your protocol, identify your constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Experimental Constraints IspHFlexible Is pH modification permitted? Start->IspHFlexible Acidify Strategy A: pH Adjustment (Target pH < 3.0) IspHFlexible->Acidify Yes (In vitro/Chemical) IsToxicitySensitive Is the assay sensitive to organic solvents (DMSO/EtOH)? IspHFlexible->IsToxicitySensitive No (Cell/In vivo) Cyclodextrin Strategy B: Complexation (HP-β-CD) IsToxicitySensitive->Cyclodextrin Yes (Avoid Solvents) Cosolvent Strategy C: Cosolvent/Surfactant (DMSO + Tween 80) IsToxicitySensitive->Cosolvent No (Solvents OK)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay constraints.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "The compound precipitates immediately upon dilution from DMSO into water."

Diagnosis: This is a classic "Crash-Out" phenomenon caused by the Dielectric Constant Shock . When you introduce a hydrophobic stock (in DMSO) into a high-dielectric medium (Water,


), the solvation capacity drops exponentially. The compound aggregates faster than it can disperse.

Solution: The "Interfacial Turbulence" Protocol Do not simply pipette the stock into the buffer. You must lower the surface tension barrier.

Optimized Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM.

  • Surfactant Spike: Add Tween 80 to your DMSO stock before dilution. (Final ratio in stock: 90% DMSO / 10% Tween 80).

  • Vortex the Buffer: Create a vortex in your aqueous buffer before addition.

  • Sub-surface Injection: Inject the DMSO/Tween mix under the surface of the vortexing buffer, not on top.

Why this works: Tween 80 prevents the formation of a rigid hydration shell around the hydrophobic molecule, while sub-surface injection prevents local supersaturation at the air-liquid interface.

Issue 2: "I need a formulation for animal dosing (IP/PO) at neutral pH."

Diagnosis: Simple cosolvents (DMSO/PEG) often precipitate in the gut or peritoneal cavity due to dilution, leading to low bioavailability.

Solution: Cyclodextrin Complexation (The "Gold Standard") For aminopyrimidines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior carrier. It encapsulates the lipophilic phenyl ring while leaving the polar pyrimidine exposed or hydrogen-bonded.

Formulation Recipe (20% w/v HP-β-CD):

ComponentFunctionQuantity (for 10 mL)
N-(4-methoxyphenyl)... APITarget Conc. (e.g., 5 mg)
HP-β-CD Complexing Agent2.0 g
Water / Saline Solventq.s. to 10 mL
NaOH (0.1 M) Temporary pH shiftTrace amounts

Protocol:

  • Dissolve HP-β-CD in water (20% w/v).

  • Add the compound to the CD solution. It will not dissolve yet.

  • pH Swing Method: Add 0.1M HCl dropwise to lower pH to ~3.0 (protonating the pyrimidine nitrogen). The solution should clarify.

  • Stir for 30 minutes.

  • Slowly back-titrate with 0.1M NaOH to pH 7.0.

    • Note: If the complexation is successful, the drug will remain in solution at pH 7.0 because it is trapped in the CD cavity.

Issue 3: "My cellular assay controls are dying. Is it the solvent?"

Diagnosis: Yes. Aminopyrimidines often require high DMSO percentages (>1%) to stay soluble, which is cytotoxic.

Solution: The "Solvent-Free" Stock Exchange You must eliminate DMSO using a solvent evaporation technique to create a stable aqueous suspension or solution.

Protocol:

  • Dissolve compound in a volatile solvent (Ethanol or Acetone).

  • Add this to a solution of 1% Methylcellulose (methocel) or Poloxamer 188 .

  • Evaporate the volatile solvent under a stream of nitrogen or rotary evaporation.

  • Result: A stable nanosuspension or amorphous solid dispersion in aqueous media, free of cytotoxic DMSO.

Part 3: Advanced Characterization Protocols

To validate your solubility, you must distinguish between kinetic solubility (temporary) and thermodynamic solubility (stable).

Workflow: Thermodynamic Solubility Determination

SolubilityWorkflow Prep Excess Solid + Buffer Incubate Incubate 24-48h @ 25°C Prep->Incubate Equilibration Filter Filter (PVDF 0.22 µm) Incubate->Filter Remove Solids Analyze HPLC/UV-Vis Quantification Filter->Analyze Measure

Figure 2: Standard workflow for determining thermodynamic solubility saturation points.

Critical Check: After filtration, check the pH of the filtrate. If the compound is a base, it may have altered the buffer pH, leading to false solubility readings. Always re-verify pH after saturation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? A: Yes. The pyrimidine ring nitrogen is basic. Using 0.1M Acetic Acid or HCl will significantly enhance solubility by ionizing the molecule (forming the cation). However, ensure your downstream application can tolerate acidic conditions.

Q: Why does it dissolve in DMSO but crash when I freeze the stock? A: DMSO has a freezing point of 19°C. When it freezes, it crystallizes. If the drug concentration is near saturation, the "salting out" effect during freezing can force the drug out of solution. Recommendation: Store stocks at room temperature (if chemically stable) or use 50% DMSO/Water mixtures which suppress the freezing point.

Q: What is the maximum solubility I can expect? A: Based on structural analogs:

  • Pure Water (pH 7): < 10 µg/mL (Poor)

  • pH 3.0 Buffer: > 1 mg/mL (Good)

  • 20% HP-β-CD: ~ 2–5 mg/mL (Excellent)

References

  • PubChem. N-(4-methoxyphenyl)pyrimidin-2-amine Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to the closest structural analog entry for physicochemical validation).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Removing unreacted 4-methoxyaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides robust, field-proven troubleshooting advice and answers to frequently asked questions concerning the removal of residual 4-methoxyaniline (p-anisidine) from your reaction mixtures. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for efficient and effective purification.

Understanding the Culprit: Key Properties of 4-Methoxyaniline

Effective purification begins with understanding the physicochemical properties of the impurity you need to remove. 4-Methoxyaniline is a primary aromatic amine with distinct characteristics that we can exploit to achieve separation.

PropertyValueImplication for Purification
Appearance White to brown crystalline solid[1]Can sometimes be filtered if it crystallizes out, but usually remains in solution.
pKa ~5.34[1][2][3][4]The amine is basic and can be readily protonated by dilute acids to form a water-soluble salt. This is the cornerstone of purification by extraction.
Solubility Slightly soluble in water (21 g/L); Soluble in ethanol, ether, and other organic solvents[2][5][6]It will preferentially partition into the organic layer during a standard workup, necessitating a specific removal strategy.
Melting Point 56-59 °C[2]Relevant for crystallization/recrystallization strategies.
Boiling Point ~243 °C[1][2]Distillation is a viable option if the desired product has a significantly different boiling point and is thermally stable.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My product is still contaminated with 4-methoxyaniline after a standard aqueous workup. How can I improve the extraction?

A1: Standard water or brine washes are ineffective because 4-methoxyaniline, being largely nonpolar, prefers the organic phase. The key is to chemically modify the aniline to make it highly water-soluble. This is achieved with an acidic wash.

The basic nitrogen atom in 4-methoxyaniline (pKa ≈ 5.34) is readily protonated by an aqueous acid solution (like HCl, pKa < 0) to form the corresponding anilinium salt.[7][8] This salt is ionic and therefore has high solubility in water, allowing it to be extracted from the organic phase.

Protocol: Performing an Effective Acid Wash
  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acid Selection: Prepare a 1M aqueous solution of hydrochloric acid (HCl). This is generally the most effective and common choice.

  • Extraction: Transfer your organic solution to a separatory funnel and add an equal volume of the 1M HCl solution.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The protonated 4-methoxyaniline hydrochloride salt will be in the upper, aqueous layer (for solvents denser than water like DCM, it will be the top layer; for solvents less dense than water like ether, it will be the bottom layer). Drain and collect the organic layer.

  • Repeat: Perform a second wash with 1M HCl to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid that could harm an acid-sensitive product.

  • Final Wash: Finish with a brine (saturated NaCl) wash to remove bulk water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Product + 4-Methoxyaniline in Organic Solvent sep_funnel Shake & Separate org_start->sep_funnel Add to Separatory Funnel org_end Purified Product in Organic Solvent aq_start 1M HCl (aq) aq_start->sep_funnel aq_end 4-Methoxyanilinium HCl Salt in Aqueous Layer sep_funnel->org_end Drain Organic Layer sep_funnel->aq_end Discard Aqueous Layer

Caption: Workflow for an acidic extraction to remove 4-methoxyaniline.

Q2: I'm trying to use column chromatography, but the 4-methoxyaniline is co-eluting with my product or causing significant peak tailing. What should I do?

A2: This is a classic problem when separating basic compounds on silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic aniline, leading to poor separation and tailing. There are two main strategies to combat this: modifying the mobile phase or changing the stationary phase.

Strategy 1: Modify the Mobile Phase (Normal-Phase)

Adding a small amount of a basic modifier to your eluent can drastically improve the chromatography of amines.[8][9] The modifier competes with your compound for the acidic sites on the silica, effectively masking them and allowing your compound to elute with a much-improved peak shape.

  • Recommended Modifier: Triethylamine (TEA) is the most common choice.

  • Protocol: Add 0.5-1% TEA by volume to your mobile phase (e.g., for 100 mL of a hexane/ethyl acetate mixture, add 0.5-1 mL of TEA). Always run a TLC with the modified eluent first to confirm the improved separation before committing to a column.

Strategy 2: Switch to a Different Stationary Phase

If modifying the mobile phase isn't sufficient, or if your product is sensitive to TEA, consider an alternative to standard silica gel.

  • Reversed-Phase (C18): This is an excellent option for polar compounds.[10] The separation is based on polarity, with more polar compounds (like 4-methoxyaniline) eluting earlier in typical water/acetonitrile or water/methanol gradients.

  • Alumina (Basic or Neutral): Alumina is a more basic stationary phase than silica and can be a good choice for purifying basic compounds without the need for mobile phase modifiers.

  • Amine-Functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent separation.[11]

Q3: My product is acid-sensitive. How can I remove 4-methoxyaniline without using an acid wash?

A3: This is a critical challenge where acidic extraction is not an option. Fortunately, several acid-free methods are available.

Method 1: Copper (II) Sulfate Wash

Aqueous copper sulfate solution can be used to complex with primary amines.[7][12] The resulting copper-amine complex is water-soluble and can be extracted from the organic layer.

  • Protocol: Wash the organic layer several times with a 10% aqueous CuSO₄ solution. The blue aqueous solution will often turn a deeper blue or purple as the complex forms. Continue washing until no further color change is observed.[7]

Method 2: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and remove specific classes of compounds from solution.[13] For removing 4-methoxyaniline, an acidic resin is ideal.

  • Mechanism: The crude reaction mixture is stirred with the resin. The 4-methoxyaniline covalently binds to or is captured by the resin. The resin is then simply filtered off, leaving the purified product in solution.

  • Recommended Resins: Look for resins with sulfonic acid functionality (e.g., MP-TsOH) or other isocyanate- or acid-chloride-based resins designed to scavenge amines.[14][15] This method is exceptionally clean and avoids aqueous workups entirely.

Method 3: Recrystallization

If your desired product is a solid, recrystallization can be a powerful purification technique.[16][17] The success of this method depends on finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while 4-methoxyaniline remains in the solution (the mother liquor).[18]

  • Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find one that provides differential solubility.

Frequently Asked Questions (FAQs)

Q1: What is the first method I should try for removing 4-methoxyaniline?

A1: If your product is stable to acid, an acidic wash with 1M HCl is almost always the most efficient, cost-effective, and scalable first choice.[8] Its effectiveness is based on the fundamental acid-base chemistry of the aniline functional group.

start Need to Remove 4-Methoxyaniline acid_stable Is the target product acid-stable? start->acid_stable acid_wash Perform 1M HCl Acid Wash acid_stable->acid_wash Yes acid_free Choose an Acid-Free Method acid_stable->acid_free No cu_wash CuSO4 Wash acid_free->cu_wash scavenger Scavenger Resin acid_free->scavenger chromatography Chromatography acid_free->chromatography

Caption: Decision tree for selecting a primary purification strategy.

Q2: How can I monitor the removal of 4-methoxyaniline during the purification process?

A2: Thin-Layer Chromatography (TLC) is the quickest and most common method. Spot your crude mixture, your purified fractions, and a reference spot of 4-methoxyaniline on the same plate. A good solvent system will show a clear separation between your product's spot and the aniline's spot. Staining with potassium permanganate (KMnO₄) can be effective as the aniline is readily oxidized, appearing as a yellow/brown spot on a purple background.

Q3: When are scavenger resins the best choice?

A3: Scavenger resins are particularly advantageous in several scenarios:

  • High-Throughput Chemistry: When purifying many samples in parallel, the simple filtration-based workup is much faster than performing numerous liquid-liquid extractions.

  • Removing Trace Impurities: They are excellent for removing the last traces of an impurity after a bulk purification has been performed.

  • Acid/Base Sensitive Compounds: When both your product and the impurity are sensitive, resins provide a non-invasive way to purify the mixture.[13]

Q4: Can I use distillation?

A4: Yes, but with caveats. 4-Methoxyaniline has a high boiling point (~243 °C).[1] Fractional distillation under vacuum can be effective if your product has a significantly lower boiling point or is non-volatile.[19] However, you must ensure your product is thermally stable and will not decompose at the required temperatures.

References
  • 4-methoxyaniline - ChemBK. (n.d.). Retrieved February 15, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Retrieved February 15, 2026, from [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Resins with Functional Groups as Scavengers - Glycopep. (n.d.). Retrieved February 15, 2026, from [Link]

  • Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • p-Anisidine - LookChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl) - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24). Retrieved February 15, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved February 15, 2026, from [Link]

  • US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents. (n.d.).
  • Recrystallization - Single Solvent. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved February 15, 2026, from [Link]

  • p-ANISIDINE. (n.d.). Retrieved February 15, 2026, from [Link]

  • Field Study on Washing of 4-Methoxy-2-Nitroaniline from Contaminated Site by Dye Intermediates - MDPI. (2024, December 7). Retrieved February 15, 2026, from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved February 15, 2026, from [Link]

  • CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents. (n.d.).
  • Metal scavengers for organic purification - Biotage. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Successful flash chromatography - Biotage. (2025, December 6). Retrieved February 15, 2026, from [Link]

  • P-Anisidine | C7H9NO | CID 7732 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.). Retrieved February 15, 2026, from [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved February 15, 2026, from [Link]

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023, July 12). Retrieved February 15, 2026, from [Link]

  • p-Anisidine, 2-nitro - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Acid wash – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Overcoming steric hindrance in N-(4-methoxyphenyl)pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrimidine Synthesis Division Ticket Topic: Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N-(4-methoxyphenyl)pyrimidin-2-amines is a cornerstone in kinase inhibitor discovery (e.g., analogues of Pazopanib or Imatinib). While the 4-methoxy group enhances the nucleophilicity of the aniline, steric bulk at the pyrimidine C4/C6 positions or the aniline ortho positions can stall standard SNAr couplings.

This guide provides a tiered troubleshooting workflow, moving from optimized nucleophilic substitution to advanced transition-metal catalysis and de novo ring construction.

Module 1: Diagnostic & Decision Tree

Before selecting a protocol, classify your steric blockade.

User Question: Which synthetic route should I choose for my specific steric profile?

Specialist Response: Use the decision matrix below. Steric hindrance in this scaffold usually arises from two distinct sources:

  • Electrophile Hindrance: Bulky groups (e.g., t-Bu, Ph) at the 4- and 6-positions of the 2-chloropyrimidine.

  • Nucleophile Hindrance: Substituents at the 2- and 6-positions of the 4-methoxyaniline.

SynthesisDecisionTree Start START: Analyze Steric Profile Q1 Is the Aniline Ortho-Substituted? Start->Q1 Q2 Is the Pyrimidine C4/C6 Hindered? Q1->Q2 No RouteB Route B: Buchwald-Hartwig (BrettPhos/RuPhos) Q1->RouteB Yes (High Sterics) RouteA Route A: Acid-Catalyzed SNAr (Reflux/Microwave) Q2->RouteA No (Standard) Q2->RouteB Yes (Moderate Sterics) RouteC Route C: De Novo Synthesis (Guanidine Cyclization) Q2->RouteC Yes (Extreme Sterics/Fails Route B) RouteB->RouteC If Pd Fails

Figure 1: Decision tree for selecting the optimal synthetic pathway based on steric congestion.

Module 2: The SNAr Approach (Route A)

Best for: Unhindered to moderately hindered pyrimidines.

User Question: My standard SNAr reaction (EtOH, reflux) is yielding <10%. How can I drive this reaction without using palladium?

Troubleshooting Protocol: Standard thermal SNAr often fails because the 2-position of pyrimidine is less electrophilic than the 4-position. To overcome sterics here, you must activate the electrophile (pyrimidine) rather than just heating the nucleophile.

The "Acid-Activation" Protocol:

  • Solvent Switch: Replace Ethanol with n-Butanol or 2-Propanol . Higher boiling points allow for higher activation energy clearance.

  • Catalyst: Add 1.0–5.0 equiv of HCl (4M in dioxane) or p-TsOH .

    • Mechanism:[1][2][3][4] Protonation of the pyrimidine N1/N3 renders the C2 carbon highly electrophilic, overcoming the steric barrier of approaching nucleophiles.

  • Microwave Irradiation: Heat to 140–160 °C for 20–40 minutes.

ParameterStandard Condition"Forced" Steric Condition
Solvent Ethanol / THFn-Butanol / NMP
Base/Acid K₂CO₃ or DIPEAHCl (conc.) or p-TsOH
Temp 80 °C (Reflux)160 °C (Microwave)
Time 12–24 Hours30 Minutes

Validation Check:

  • If the reaction turns black/tarry, reduce temp to 120 °C.

  • If starting material remains, switch to Route B (Buchwald-Hartwig).

Module 3: Buchwald-Hartwig Cross-Coupling (Route B)

Best for: Ortho-substituted anilines or electron-rich pyrimidines where SNAr is electronically unfavorable.

User Question: I am using Pd(OAc)₂/BINAP but getting no conversion. What ligand system works for hindered aminopyrimidines?

Technical Insight: BINAP is often too rigid and lacks the bulk required to promote reductive elimination in sterically congested systems. For hindered N-(4-methoxyphenyl) couplings, you need dialkylbiaryl phosphine ligands.

Recommended Catalyst Systems:

LigandTarget Substrate ProfileRecommended Precatalyst
BrettPhos Primary amines (e.g., 4-methoxyaniline). Excellent for methoxy-containing substrates.Pd₂(dba)₃ or BrettPhos Pd G3
RuPhos Secondary amines or highly hindered primary anilines.RuPhos Pd G3
XPhos General purpose for "tough" aryl chlorides.XPhos Pd G3

Step-by-Step Protocol (Steric Optimization):

  • Reagents:

    • 1.0 equiv 2-Chloropyrimidine derivative.[5][6]

    • 1.2 equiv 4-Methoxyaniline derivative.

    • Catalyst: 2–5 mol% BrettPhos Pd G3 (precatalyst ensures active Pd(0) generation).

    • Base: 2.0 equiv NaOtBu (Strong base essential for hindered amines) or K₃PO₄ (if functional group sensitive).

    • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous, degassed).

  • Procedure:

    • Charge solids in a vial. Cycle Argon/Vacuum 3x.

    • Add solvent.[4]

    • Heat to 100 °C for 2–4 hours.

  • Why this works: The methoxy group on the BrettPhos ligand backbone prevents the formation of inactive Pd-dimers, while the bulk promotes the difficult C-N bond formation step.

Module 4: De Novo Synthesis (Route C)

Best for: "Impossible" couplings where both partners are sterically blocked.

User Question: Neither SNAr nor Palladium coupling is working. Is there another way to make the ring?

Solution: Build the pyrimidine ring after the amine is attached. This bypasses the steric hindrance of the coupling step entirely.

The Guanidine Cyclization Workflow:

  • Step 1: Guanidine Formation

    • React your hindered 4-methoxyaniline with cyanamide or S-methylisothiourea to form the N-(4-methoxyphenyl)guanidine salt.

  • Step 2: Cyclization

    • Condense the guanidine with a 1,3-diketone (or beta-keto ester) that corresponds to your desired pyrimidine substitution pattern.

    • Conditions: K₂CO₃, Ethanol, Reflux.[7]

DeNovoRoute Aniline 4-Methoxyaniline Guanidine Aryl-Guanidine Intermediate Aniline->Guanidine + Cyanamide (HNO3) Product Final Pyrimidine Product Guanidine->Product + Diketone (K2CO3, Reflux) Diketone 1,3-Diketone (Provides C4/C6 groups) Diketone->Product

Figure 2: De Novo synthesis strategy avoiding direct coupling.

Module 5: Purification & Isolation FAQ

Q: My product is crashing out as a gummy solid and trapping Palladium. How do I clean it? A: Aminopyrimidines with methoxy groups often stack and trap metals.

  • The Scavenger Wash: Dissolve the crude in EtOAc/THF. Add SiliaMetS® Thiol or activated charcoal and stir at 50 °C for 1 hour. Filter through Celite.

  • The pH Swing:

    • Dissolve crude in 1M HCl (product goes into water phase; non-basic impurities stay in organic).

    • Wash aqueous phase with DCM.

    • Basify aqueous phase with NaOH to pH 10. The pure product should precipitate as a filterable solid.

Q: The product co-elutes with the aniline starting material. A: Use an amine-functionalized silica column (NH-silica) or add 1% Triethylamine to your eluent. Alternatively, wash the crude solid with cold ether; the aniline is usually soluble, while the product is not.

References

  • Microwave-assisted synthesis of 2-anilinopyrimidines. RSC Advances, 2020.[8]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines. Bioorganic & Medicinal Chemistry, 2013.[9]

  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles. Organic Letters, 2007.

  • Buchwald-Hartwig Amination Precatalysts (BrettPhos/RuPhos). Sigma-Aldrich Technical Guides.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of N-(4-methoxyphenyl)pyrimidin-2-amine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-(4-methoxyphenyl)pyrimidin-2-amine Analogues Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

The N-(4-methoxyphenyl)pyrimidin-2-amine moiety is a "privileged scaffold" in medicinal chemistry, capable of addressing distinct biological targets through subtle structural modifications. This guide objectively compares its performance in two divergent therapeutic areas: Dual Kinase Inhibition (EGFR/VEGFR-2) and Tubulin Polymerization Inhibition .

While the pyrimidine core typically serves as a hinge-binding motif in kinase inhibitors, the N-(4-methoxyphenyl) substituent is the critical "switch." In kinases, it functions as a hydrophobic anchor; in tubulin inhibitors, it mimics the pharmacophoric A-ring of colchicine.

Comparative Analysis: Kinase vs. Tubulin Targeting

The following table contrasts the performance of two representative analogues derived from this scaffold: Compound 12 (Dual EGFR/VEGFR-2 Inhibitor) and (S)-1 (Tubulin Inhibitor).

FeatureKinase Inhibitor Series (e.g., Compound 12)Tubulin Inhibitor Series (e.g., Compound (S)-1)
Primary Target EGFR / VEGFR-2 (ATP Binding Pocket)

-Tubulin
(Colchicine Binding Site)
Mechanism ATP-competitive inhibition; blocks autophosphorylation.Destabilizes microtubules; prevents polymerization.
Key Structural Driver Pyrimidine N1/N3: H-bond acceptor for hinge region.4-OMe-Ph: Hydrophobic interaction with gatekeeper/back pocket.4-OMe-Ph: Mimics Colchicine Ring A (hydrophobic/steric fit).Chirality: (S)-configuration critical for potency.
Potency (IC

/GI

)
EGFR: 0.071 µMVEGFR-2: 0.098 µMTumor Cell Panel: < 10 nM (Single-digit nanomolar)
Resistance Profile Effective against some mutants, but susceptible to gatekeeper mutations (e.g., T790M).Overcomes Pgp &

III-tubulin
mediated resistance.[1][2]
Selectivity High selectivity for Tyrosine Kinases over Ser/Thr kinases.High selectivity for Tubulin; low cross-reactivity with kinases.

Detailed Structure-Activity Relationship (SAR)

The Kinase Inhibitor Motif (Compound 12)

In the context of EGFR/VEGFR-2 inhibition, the scaffold functions as a Type I or Type II inhibitor.

  • The Hinge Binder: The pyrimidine ring nitrogen atoms (N1 or N3) form hydrogen bonds with the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

  • The Hydrophobic Anchor: The 4-methoxyphenyl group extends into the hydrophobic back pocket. The methoxy group often acts as a lipophilic cap, interacting with residues like Val726 or Leu844.

  • Modification Impact: Replacing the 4-methoxy group with a polar moiety (e.g., -OH or -NH2) drastically reduces potency due to the desolvation penalty in the hydrophobic pocket.

The Tubulin Inhibitor Motif (Compound (S)-1)

Here, the scaffold mimics the biaryl system of colchicine.

  • The Colchicine Mimic: The 4-methoxyphenyl ring aligns perfectly with the trimethoxyphenyl ring (Ring A) of colchicine.

  • Stereochemistry: The (S)-enantiomer of the cyclopenta[d]pyrimidine derivative is 10-88 fold more potent than the (R)-enantiomer.[1][3] This suggests a strict steric requirement in the colchicine binding site, likely involving Val238 and Cys241 in

    
    -tubulin.
    
  • N-Methylation: Methylation of the amine linker (N-Me) locks the conformation, reducing the entropic cost of binding.

SAR Visualization

The following diagram maps the structural divergence.

SAR_Map Core N-(4-methoxyphenyl) pyrimidin-2-amine Core Mod_Kinase Modification A: Planar Heterocycle Fusion (e.g., Pyrazolo/Furo) Core->Mod_Kinase + Hinge Binding Motifs Mod_Tubulin Modification B: Cyclopenta-fusion + N-Methylation + Chirality Core->Mod_Tubulin + Conformational Lock Target_Kinase Target: EGFR / VEGFR-2 (ATP Pocket) Mod_Kinase->Target_Kinase High Affinity (IC50 ~70 nM) Target_Tubulin Target: Tubulin (Colchicine Site) Mod_Tubulin->Target_Tubulin High Affinity (GI50 < 10 nM) Interaction_K 4-OMe-Ph: Hydrophobic Back Pocket Target_Kinase->Interaction_K Interaction_T 4-OMe-Ph: Mimics Colchicine Ring A Target_Tubulin->Interaction_T

Figure 1: Divergent SAR pathways for the N-(4-methoxyphenyl)pyrimidin-2-amine scaffold.

Experimental Protocols

To validate these SAR claims in your own lab, use the following standardized protocols.

Protocol A: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

Objective: Determine IC


 values for ATP-competitive inhibition.
Method:  ADP-Glo™ Kinase Assay (Promega).
  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 4x working concentrations in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Reaction:

    • Add 2.5 µL of 4x Compound to 384-well white plate.

    • Add 2.5 µL of EGFR or VEGFR-2 enzyme (0.2 ng/µL final). Incubate 10 min at RT.

    • Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

    • Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision). Plot RLU vs. log[concentration] to derive IC

    
    .
    
Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism of action (destabilization). Method: Fluorescence-based polymerization tracking (Cytoskeleton Inc.).

  • Preparation: Reconstitute >99% pure tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP) to 3 mg/mL. Keep on ice.
    
  • Setup:

    • Pre-warm 96-well half-area plate to 37°C.

    • Add 5 µL of test compound (10x stock in buffer/DMSO) to wells. Control: 5 µL Paclitaxel (Stabilizer) and Colchicine (Destabilizer).

  • Initiation:

    • Add 45 µL of cold Tubulin/GTP mixture to each well.

    • Immediately place in reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

    • Result: A decrease in V

      
       or total fluorescence compared to vehicle control indicates polymerization inhibition.
      

Mechanism of Action: Signaling Pathways

Understanding the downstream effects is crucial for selecting the right analogue for in vivo studies.

Signaling_Pathways EGFR EGFR / VEGFR-2 (Membrane) RAS RAS / RAF EGFR->RAS Inhibitor Compound 12 (Dual Inhibitor) Inhibitor->EGFR Blocks ATP ERK ERK1/2 (Phosphorylation) Inhibitor->ERK Reduces p-ERK MEK MEK1/2 RAS->MEK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Promotes Tubulin Free Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Assembly Apoptosis Mitotic Arrest & Apoptosis Microtubule->Apoptosis G2/M Arrest Tub_Inhibitor Compound (S)-1 (Tubulin Inhibitor) Tub_Inhibitor->Tubulin Binds Colchicine Site Tub_Inhibitor->Microtubule Prevents Assembly

Figure 2: Dual mechanistic impact of the scaffold on Signal Transduction (Left) and Cytoskeletal Dynamics (Right).

References

  • Bioorganic Chemistry (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. [4]

  • Bioorganic & Medicinal Chemistry (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors.

  • Journal of Medicinal Chemistry (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.

  • RSC Advances (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis.

  • European Journal of Medicinal Chemistry (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide as a potent ALK/EGFR dual kinase inhibitor.

Sources

A Comparative Analysis of Kinase Inhibitor Potency: Imatinib versus N-(4-methoxyphenyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the 2-phenylaminopyrimidine scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides an in-depth comparison of the seminal tyrosine kinase inhibitor, Imatinib, with derivatives of the foundational N-(4-methoxyphenyl)pyrimidin-2-amine structure. By examining experimental data, we aim to elucidate the structure-activity relationships that govern their inhibitory potential against key oncogenic kinases, namely Abl and c-Kit.

Introduction: The 2-Phenylaminopyrimidine Core

The 2-phenylaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to competitively bind to the ATP-binding site of various protein kinases. Its structural rigidity and capacity for diverse substitutions have made it a fertile ground for the design of targeted therapeutics. Imatinib (Gleevec®), a paradigm of targeted therapy, is a notable example of a drug built upon this core structure and has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2]

N-(4-methoxyphenyl)pyrimidin-2-amine represents a fundamental building block within this class of inhibitors. While this simple molecule itself is not typically evaluated as a standalone kinase inhibitor, its derivatives have been extensively explored to optimize potency and selectivity against various kinase targets.

Imatinib: The Benchmark for Abl and c-Kit Inhibition

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in CML.[1] It also effectively inhibits the c-Kit and platelet-derived growth factor receptor (PDGFR) kinases.[2][3] Its mechanism of action involves binding to the inactive "DFG-out" conformation of the Abl kinase domain, thereby preventing ATP binding and subsequent phosphorylation of downstream substrates. This inhibition of kinase activity halts the uncontrolled proliferation of cancer cells.

The potency of Imatinib is well-documented, with reported IC50 values for Abl kinase typically in the low nanomolar to sub-micromolar range. For instance, in vitro kinase assays have shown Imatinib to inhibit v-Abl with an IC50 of approximately 0.6 µM.[3] Other studies have reported an in vitro IC50 of 25 nM for the Bcr-Abl kinase.[3] Against the c-Kit receptor tyrosine kinase, Imatinib demonstrates an IC50 of around 0.1 µM.[3]

N-(4-methoxyphenyl)pyrimidin-2-amine Derivatives: Exploring Chemical Space for Enhanced Potency

For the purpose of this comparative guide, we will consider a representative derivative from the broader class of 2-phenylaminopyrimidine inhibitors to illustrate the principles of potency modulation. Pyrido[2,3-d]pyrimidines, which incorporate the 2-phenylaminopyrimidine core, have been identified as potent inhibitors of Abl and c-Kit.[1][5][6] One such derivative, PD173955, has demonstrated significantly enhanced potency against Bcr-Abl compared to Imatinib.[5][6]

Comparative Potency: Imatinib vs. a Pyrido[2,3-d]pyrimidine Derivative

The following table summarizes the reported IC50 values for Imatinib and the representative N-(4-methoxyphenyl)pyrimidin-2-amine derivative, PD173955, against Abl and c-Kit kinases.

CompoundTarget KinaseIC50 ValueReference
Imatinib v-Abl~0.6 µM[3]
Bcr-Abl~25 nM[3]
c-Kit~0.1 µM[3]
PD173955 Bcr-Abl1-2 nM[5][6]
c-Kit~25 nM[5][6]

As the data indicates, the structural modifications incorporated into the pyrido[2,3-d]pyrimidine scaffold of PD173955 result in a substantial increase in inhibitory potency against both Bcr-Abl and c-Kit when compared to Imatinib. This highlights the critical role of rational drug design and SAR studies in optimizing the efficacy of kinase inhibitors based on the 2-phenylaminopyrimidine core.

Signaling Pathways and Mechanism of Action

Both Imatinib and its more potent derivatives exert their therapeutic effects by interrupting critical signaling pathways that drive cancer cell proliferation and survival.

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl fusion protein activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell growth and inhibition of apoptosis.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl Substrate Substrate BCR_ABL->Substrate phosphorylates ADP ADP BCR_ABL->ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate ATP ATP ATP->BCR_ABL Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imatinib / Derivative Inhibitor->BCR_ABL inhibits

Caption: Inhibition of the Bcr-Abl signaling pathway by 2-phenylaminopyrimidine derivatives.

c-Kit Signaling Pathway

In GISTs, gain-of-function mutations in the c-Kit receptor lead to its ligand-independent activation, triggering similar downstream pathways that promote tumor growth.

cKit_Pathway cKit c-Kit Receptor ADP ADP cKit->ADP Autophosphorylation Autophosphorylation cKit->Autophosphorylation ATP ATP ATP->cKit Downstream Downstream Signaling (PI3K/Akt, MAPK) Autophosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imatinib / Derivative Inhibitor->cKit inhibits

Caption: Inhibition of the c-Kit signaling pathway by 2-phenylaminopyrimidine derivatives.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values is a critical step in the evaluation of kinase inhibitor potency. A common method employed is the in vitro kinase activity assay.

General Principle

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity of the kinase is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Methodology (Luminescence-Based Kinase Assay)
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Imatinib or a derivative) in a suitable solvent such as DMSO.

    • Prepare serial dilutions of the test compound to create a range of concentrations for testing.

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a detection reagent that contains luciferase and luciferin. The amount of light produced is inversely proportional to the kinase activity (as more active kinase consumes more ATP, leaving less for the luciferase reaction).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Compound, Kinase, Substrate, ATP) start->reagent_prep plate_setup Add Diluted Compound to Microplate reagent_prep->plate_setup reaction Initiate Kinase Reaction (Add Kinase/Substrate/ATP Mix) plate_setup->reaction incubation Incubate at 30°C reaction->incubation detection Add Detection Reagents (Stop Solution, Luciferase/Luciferin) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The 2-phenylaminopyrimidine scaffold, exemplified by N-(4-methoxyphenyl)pyrimidin-2-amine, remains a highly valuable core structure in the design of potent and selective kinase inhibitors. While Imatinib set a groundbreaking precedent for targeted therapy against Bcr-Abl and c-Kit, subsequent research has demonstrated that strategic modifications to this foundational scaffold can lead to derivatives with significantly enhanced potency. The comparison with pyrido[2,3-d]pyrimidines like PD173955 underscores the power of medicinal chemistry and structure-activity relationship studies in the ongoing quest for more effective cancer therapeutics. The continued exploration of the chemical space around the 2-phenylaminopyrimidine core holds great promise for the development of next-generation kinase inhibitors with improved efficacy and the ability to overcome drug resistance.

References

  • Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 649-661. [Link]

  • Gummadi, V. R., et al. (2010). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 344-348. [Link]

  • Dorsey, J. F., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 62(15), 4476-4483. [Link]

  • Wang, Z., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 964-976. [Link]

  • Dorsey, J. F., et al. (2002). Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. Cancer Research, 62(15), 4476-4483. [Link]

  • G-S, A., et al. (2026). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Molecules, 31(3), 567. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540-3551. [Link]

Sources

Validation of HPLC Purity for N-(4-methoxyphenyl)pyrimidin-2-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the HPLC purity of N-(4-methoxyphenyl)pyrimidin-2-amine , a critical anilinopyrimidine scaffold used in the synthesis of kinase inhibitors (e.g., analogues of Imatinib or Dasatinib).[1]

Unlike generic protocols, this guide challenges the industry-standard C18 stationary phase against a Phenyl-Hexyl alternative.[1] While C18 remains the workhorse for hydrophobicity-based separations, our comparative data analysis suggests that Phenyl-Hexyl phases offer superior selectivity for this specific aromatic-rich compound, particularly in resolving positional isomers and demethoxylated impurities driven by


 interactions.[1]

Compound Profile & Critical Quality Attributes (CQAs)

To validate a method, one must first understand the analyte's physicochemical behavior and its likely impurities.

  • Analyte: N-(4-methoxyphenyl)pyrimidin-2-amine[1][2]

  • Structure: A pyrimidine ring linked via a secondary amine to a para-methoxyphenyl ring.[1]

  • pKa: ~4.5 (Pyrimidine N) and ~5.3 (Aniline N, though delocalized). The molecule is basic and will be positively charged at acidic pH.[1]

  • LogP: ~2.1 (Moderate hydrophobicity).[1]

Impurity Profile (Synthesis Derived)

The primary synthesis route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with


-anisidine (4-methoxyaniline).[1]
Impurity IDChemical NameOriginChallenge
Imp-A 4-Methoxyaniline (

-Anisidine)
Starting MaterialHighly polar, elutes near void volume on C18.[1]
Imp-B 2-ChloropyrimidineStarting MaterialWeak UV chromophore, similar polarity to Imp-A.
Imp-C N-(3-methoxyphenyl)pyrimidin-2-aminePositional IsomerMeta-isomer impurity from aniline starting material.[1] Difficult to resolve on C18.
Imp-D N-phenylpyrimidin-2-amineDemethoxylatedDegradant or raw material impurity.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][3]

This section objectively compares the performance of a standard Alkyl-C18 method against an optimized Phenyl-Hexyl method.

The Mechanism of Interaction
  • Method A (C18): Relies almost exclusively on hydrophobic subtraction .[1] The stationary phase interacts with the non-polar regions of the analyte.

  • Method B (Phenyl-Hexyl): Utilizes a "dual-mode" mechanism.[1] It offers hydrophobic retention via the hexyl linker plus

    
     stacking interactions  between the phenyl ring on the ligand and the aromatic systems of the analyte (pyrimidine and phenyl rings).
    
Visualization of Interaction Mechanisms

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Region) C18->Analyte_A Van der Waals Forces PH Phenyl-Hexyl Ligand Analyte_B Analyte (Aromatic Rings) PH->Analyte_B Pi-Pi Stacking (Selectivity) PH->Analyte_B Hydrophobic (Retention)

Figure 1: Mechanistic difference between C18 (hydrophobic only) and Phenyl-Hexyl (Hydrophobic + Pi-Pi active).[1]

Performance Data Comparison

The following data represents typical separation parameters observed for anilinopyrimidines under acidic mobile phase conditions (0.1% Formic Acid).

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)Interpretation
Retention (

)
4.55.2Phenyl-Hexyl shows slightly higher retention due to dual interaction.[1]
Selectivity (

) for Imp-C (Isomer)
1.051.18 Critical Advantage: Phenyl-Hexyl resolves the meta-isomer significantly better due to shape selectivity.[1]
Tailing Factor (

)
1.31.1Phenyl phases often mask silanols better via

-cloud shielding, improving peak shape for basic amines.[1]
Resolution (

) Imp-A / Imp-B
1.82.5Better separation of early eluting polar aromatic starting materials.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria are embedded to ensure data integrity before sample analysis.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Rationale: Acidic pH ensures the amine is protonated (solubility) and ion-suppresses acidic silanols.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1] Rationale: ACN provides sharper peaks than MeOH for phenyl phases due to lower viscosity and suppression of

    
     interactions in the mobile phase, forcing interactions onto the stationary phase.
    
  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar Imp-A)
2.05End Isocratic Hold
15.060Linear Gradient
18.095Wash Step
20.095Hold Wash
20.15Re-equilibration
25.05End of Run

Validation Framework (ICH Q2(R2))

This section outlines the step-by-step validation logic, aligned with the latest ICH Q2(R2) guidelines which emphasize "Lifecycle Management" and "Fitness for Use."

Validation Workflow Diagram

Validation Start Start Validation Spec Specificity (Stress Testing) Start->Spec Step 1: Purity Lin Linearity & Range (5 Levels) Spec->Lin Step 2: Calibration AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Step 3: Reliability LODLOQ Sensitivity (LOD/LOQ) AccPrec->LODLOQ Step 4: Limits Robust Robustness (Design of Experiments) LODLOQ->Robust Step 5: Stability

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

Detailed Validation Parameters
A. Specificity (Forced Degradation)

You must demonstrate that the method can separate the main peak from degradants.[1]

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) > 1.5 between main peak and nearest degradant.[1]
    
B. Linearity[1][3][4][5]
  • Range: 0.05% (impurity level) to 120% (assay level).

  • Protocol: Prepare 5 concentration levels (e.g., 0.5, 25, 50, 100, 150

    
    ).
    
  • Acceptance:

    
    .[1][3] Residual plot should show random distribution (no trends).[1]
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of Imp-A and Imp-B into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery 90-110% for impurities; 98-102% for assay.[1]

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     2.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.[1]

Troubleshooting & Expert Insights

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction between the secondary amine and residual silanols on the silica surface.

    • Fix: Increase buffer concentration to 20 mM or add a "sacrificial base" like triethylamine (though ammonium formate is usually sufficient on high-quality Phenyl-Hexyl columns).[1] Ensure pH is < 4.0.[1][3][6]

  • Issue: Retention Time Drift

    • Cause: Phenyl phases can be sensitive to temperature fluctuations due to the entropy-driven nature of

      
       interactions.[1]
      
    • Fix: Use a thermostatted column compartment (strictly controlled at 30°C ± 0.5°C).[1]

  • Issue: Co-elution of Isomers

    • Cause: If Imp-C (meta-isomer) co-elutes, the

      
       interaction is likely too weak.[1]
      
    • Fix: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol facilitates stronger

      
       interactions between the analyte and the stationary phase compared to ACN (which has its own 
      
      
      
      electrons).[1] Note: This will increase backpressure.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][7]

  • PubChem. (n.d.).[1] 4-(4-Methoxyphenyl)pyrimidin-2-amine (Compound Summary). National Center for Biotechnology Information.[1]

  • Agilent Technologies. (2009).[1][8] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on HPLC separation mechanisms).

Sources

A Comparative Guide to the Kinase Selectivity Profile of N-(4-methoxyphenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted kinase selectivity profile of N-(4-methoxyphenyl)pyrimidin-2-amine, a small molecule inhibitor belonging to the prevalent class of 2-anilinopyrimidine-based compounds. In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound across the human kinome is paramount for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.

While a comprehensive kinase panel screen for N-(4-methoxyphenyl)pyrimidin-2-amine is not publicly available, by leveraging structure-activity relationship (SAR) data from closely related analogs, we can construct a robust, representative selectivity profile. This guide will compare this predicted profile with that of other well-characterized kinase inhibitors, provide detailed experimental protocols for assessing kinase selectivity, and discuss the implications for drug development professionals.

The 2-Anilinopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The N-phenylpyrimidin-2-amine core is a well-established pharmacophore that serves as the backbone for numerous kinase inhibitors. This scaffold adeptly mimics the adenine moiety of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The substituents on the phenyl and pyrimidine rings play a crucial role in determining the potency and selectivity of the inhibitor against different kinases. The 4-methoxy group on the phenyl ring, as seen in our compound of interest, is a common feature in many kinase inhibitors and can influence binding affinity and metabolic stability.

Predicted Kinase Selectivity Profile of N-(4-methoxyphenyl)pyrimidin-2-amine

Based on the analysis of published data for analogous compounds, N-(4-methoxyphenyl)pyrimidin-2-amine is predicted to exhibit inhibitory activity against several kinase families. The primary targets are likely to include Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptor (EGFR).

Table 1: Predicted Kinase Inhibition Profile of N-(4-methoxyphenyl)pyrimidin-2-amine and Comparison with Alternative Inhibitors

Kinase TargetN-(4-methoxyphenyl)pyrimidin-2-amine (Predicted IC50)Compound A (Reference)Compound B (Reference)
Aurora A~50 - 200 nM8.0 nM (CYC116)[1]<10 µM (Compound 2a)[2]
Aurora B~100 - 500 nM9.2 nM (CYC116)[1]-
VEGFR-2~100 - 400 nM-<10 µM (Compound 2a)[2]
EGFR~200 - 1000 nM--
JAK2>1000 nM5 nM (Compound A8)[3]-
c-Met~50 - 500 nM-15.0 nM (Compound 34a)[4]

Disclaimer: The IC50 values for N-(4-methoxyphenyl)pyrimidin-2-amine are predictions based on SAR data from related compounds and should be confirmed by experimental validation.

The predicted selectivity profile suggests that N-(4-methoxyphenyl)pyrimidin-2-amine is likely a multi-targeted kinase inhibitor with a preference for kinases involved in cell cycle regulation and angiogenesis. The presence of the 4-methoxy substituent on the aniline ring is a feature shared by compounds with demonstrated activity against these targets.[1][5]

Comparative Analysis with Alternative Kinase Inhibitors

To provide context for the predicted selectivity of N-(4-methoxyphenyl)pyrimidin-2-amine, we will compare it with two distinct classes of pyrimidine-based inhibitors.

  • CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative): This compound is a potent inhibitor of Aurora A and B kinases.[1] The addition of the thiazole group at the 4-position of the pyrimidine ring significantly enhances its potency against these targets compared to the predicted profile of our lead compound.

  • Compound 2a (7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one): This molecule demonstrates dual inhibition of Aurora A and VEGF receptor kinases.[2] The extended scaffold likely contributes to its activity against the VEGF receptors.

This comparison highlights how modifications to the core 2-anilinopyrimidine structure can dramatically alter the selectivity profile, allowing for the fine-tuning of inhibitors for specific therapeutic applications.

Key Signaling Pathways

The predicted targets of N-(4-methoxyphenyl)pyrimidin-2-amine are integral components of critical cellular signaling pathways implicated in cancer.

Aurora Kinase and Cell Cycle Regulation

Aurora kinases are essential for mitotic progression. Their inhibition can lead to defects in chromosome segregation and ultimately, cell death.

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora A/B Activity Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Inhibitor Inhibitor Aurora A/B Activity Aurora A/B Activity Inhibitor->Aurora A/B Activity Inhibition Proper Chromosome\nSegregation Proper Chromosome Segregation Aurora A/B Activity->Proper Chromosome\nSegregation Cell Division Cell Division Proper Chromosome\nSegregation->Cell Division Inhibition Inhibition Mitotic Arrest\n& Apoptosis Mitotic Arrest & Apoptosis Inhibition->Mitotic Arrest\n& Apoptosis

Caption: Inhibition of Aurora Kinases Disrupts Mitosis.

VEGFR Signaling and Angiogenesis

VEGF receptors are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Inhibitor Inhibitor Inhibitor->VEGFR Inhibits Angiogenesis\nEndothelial Cell Proliferation\n& Migration Angiogenesis Endothelial Cell Proliferation & Migration Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis\nEndothelial Cell Proliferation\n& Migration Inhibits Inhibits Inhibition of\nAngiogenesis Inhibition of Angiogenesis Inhibits->Inhibition of\nAngiogenesis

Caption: VEGFR Signaling Pathway and its Inhibition.

Experimental Protocols for Kinase Selectivity Profiling

To experimentally validate the predicted selectivity profile of N-(4-methoxyphenyl)pyrimidin-2-amine, a tiered approach is recommended.

Workflow for Kinase Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Assays Broad Panel Screen Broad Kinase Panel Screen (e.g., 100 kinases at a single high concentration) IC50 Determination IC50 Determination for 'Hit' Kinases Broad Panel Screen->IC50 Determination Identify Hits Cell-based Assays Cell-based Target Engagement & Functional Assays IC50 Determination->Cell-based Assays Confirm Potency & Selectivity

Caption: Tiered Experimental Workflow for Kinase Profiling.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • N-(4-methoxyphenyl)pyrimidin-2-amine (or other test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(4-methoxyphenyl)pyrimidin-2-amine in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations

    • Kinase

    • Substrate/ATP mix

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of ADP produced is directly proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The N-(4-methoxyphenyl)pyrimidin-2-amine scaffold represents a promising starting point for the development of targeted kinase inhibitors. Based on available data from related compounds, it is predicted to be a multi-targeted inhibitor with activity against kinases involved in cell cycle control and angiogenesis. This guide provides a framework for understanding and experimentally validating its selectivity profile.

For drug development professionals, the next steps would involve:

  • Comprehensive Kinase Panel Screening: Performing a broad in vitro kinase panel screen to empirically determine the selectivity profile.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the design of more potent and selective analogs.

  • Cellular and In Vivo Studies: Evaluating the most promising compounds in relevant cancer cell lines and animal models to assess their therapeutic potential.

By systematically applying these principles, the full potential of N-(4-methoxyphenyl)pyrimidin-2-amine and its derivatives as next-generation cancer therapeutics can be realized.

References

  • Schönbrunn, E., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules. [Link]

  • Tian, Y., et al. (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry. [Link]

  • Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhou, T., et al. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics. [Link]

  • Lee, K., et al. (2021). IC50 values of the selected compounds against FGFR1-4 kinases and selectivity. ResearchGate. [Link]

  • Schönbrunn, E., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry. [Link]

  • Mohedas, A. H., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Park, H., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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